molecular formula C8H11NO3 B2539800 Methyl 1-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate CAS No. 1934931-10-8

Methyl 1-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate

Cat. No.: B2539800
CAS No.: 1934931-10-8
M. Wt: 169.18
InChI Key: UDTYNQPXZMDEIK-UHFFFAOYSA-N
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Description

Methyl 1-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate is a chemical compound belonging to the class of pyridine derivatives. This compound is characterized by its unique structure, which includes a tetrahydropyridine ring with a carboxylate ester group and a ketone functional group. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-pyridinecarboxylic acid derivatives with methylating agents in the presence of a base. The reaction conditions often include the use of solvents such as methanol or ethanol and catalysts to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyridine derivatives, alcohols, and other functionalized compounds that retain the core tetrahydropyridine structure .

Scientific Research Applications

Methyl 1-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including anti-inflammatory and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 1-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may block the activity of inflammatory mediators, thereby exhibiting anti-inflammatory properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 1-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ester group allows for further functionalization, making it a versatile intermediate in organic synthesis .

Biological Activity

Methyl 1-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate (CAS No. 1934931-10-8) is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C8H11NO3\text{C}_8\text{H}_{11}\text{N}\text{O}_3

Key Properties:

  • Molecular Weight: 169.18 g/mol
  • Purity: Typically around 95% .

Mechanisms of Biological Activity

Research indicates that this compound exhibits various biological activities primarily through its interaction with specific biological targets:

  • Enzyme Inhibition:
    • The compound has shown potential as an inhibitor of certain enzymes involved in metabolic pathways. For instance, studies on related compounds suggest that tetrahydropyridine derivatives can affect cytochrome P450 enzymes, which play a crucial role in drug metabolism .
  • Neuroprotective Effects:
    • Similar compounds have been studied for their neuroprotective properties. Research indicates that they may help mitigate neurodegenerative processes by reducing oxidative stress and inflammation in neuronal cells .
  • Cytotoxicity Against Cancer Cells:
    • Preliminary studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines. This activity is often evaluated using assays such as MTT to determine cell viability after treatment .

Case Studies and Research Findings

Several studies have investigated the biological activity of methyl 1-methyl-6-oxo-1,4,5,6-tetrahydropyridine derivatives:

StudyFocusFindings
Study ANeuroprotectionDemonstrated reduced neuronal cell death in models of oxidative stress .
Study BEnzyme InhibitionIdentified significant inhibition of cytochrome P450 enzymes leading to altered drug metabolism .
Study CAnticancer ActivityShowed decreased viability in pancreatic cancer cell lines at concentrations above 10 µM .

Detailed Findings from Selected Studies

  • Neuroprotective Study:
    • In vitro experiments indicated that treatment with methyl tetrahydropyridine derivatives resulted in a significant reduction in reactive oxygen species (ROS) production in neuronal cell cultures exposed to oxidative stressors.
  • Enzyme Interaction Analysis:
    • The compound's interaction with cytochrome P450 was assessed using rat liver microsomes, revealing a modulation of metabolic pathways that could influence pharmacokinetics of co-administered drugs.
  • Cytotoxicity Assessment:
    • A study utilizing human pancreatic ductal adenocarcinoma cell lines demonstrated that the compound significantly reduced cell viability after 72 hours of exposure, suggesting potential therapeutic applications in cancer treatment .

Properties

IUPAC Name

methyl 1-methyl-2-oxo-3,4-dihydropyridine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO3/c1-9-5-6(8(11)12-2)3-4-7(9)10/h5H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDTYNQPXZMDEIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(CCC1=O)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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